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Compound of Interest

Compound Name: 4-methylpent-1-en-3-one

Cat. No.: B154558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical whitepaper provides a comprehensive overview of 4-methylpent-1-en-3-one
(CAS No. 1606-47-9), also known as isopropyl vinyl ketone. It details the physicochemical

properties, spectroscopic data, synthesis protocols, and key chemical reactions of this α,β-

unsaturated ketone. The document is intended to serve as a foundational resource for

professionals in research and development who are interested in the applications of this

compound in organic synthesis and drug discovery. All quantitative data is presented in

structured tables, and experimental methodologies are described in detail. Additionally, key

reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Compound Identification and Properties
4-Methylpent-1-en-3-one is an organic compound with the chemical formula C₆H₁₀O.[1] It is

classified as an α,β-unsaturated ketone, featuring a conjugated system of a carbon-carbon

double bond and a carbonyl group. This structural motif is responsible for its characteristic

reactivity.

Chemical and Physical Properties
The following table summarizes the key physicochemical properties of 4-methylpent-1-en-3-
one.
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Property Value Reference

CAS Number 1606-47-9 [1][2]

Molecular Formula C₆H₁₀O [1]

Molecular Weight 98.14 g/mol [2]

IUPAC Name 4-methylpent-1-en-3-one [2]

Synonyms

Isopropyl vinyl ketone, 4-

Methyl-1-penten-3-one,

isopropylvinyl ketone, i-propyl

vinyl ketone

[1][2]

Appearance Not specified

Boiling Point Not specified

Density Not specified

Water Solubility (est.) 8885 mg/L @ 25 °C [3]

InChI
InChI=1S/C6H10O/c1-4-

6(7)5(2)3/h4-5H,1H2,2-3H3
[1][2]

InChIKey
SNOYUTZWILESAI-

UHFFFAOYSA-N
[1][2]

SMILES CC(C)C(=O)C=C [2]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-methylpent-1-en-3-
one.
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Spectrum Type Data Highlights Reference

GC-MS

Mass fragments observed at

m/z: 55 (99.99%), 27

(20.30%), 43 (18.80%), 41

(11.20%), 70 (11.00%)

[2]

¹³C NMR
Spectra available in the

PubChem database.[2]
[2]

¹H NMR
Not explicitly found in the

search results.

IR
Not explicitly found in the

search results.

Synthesis of 4-Methylpent-1-en-3-one
Two primary synthetic routes for 4-methylpent-1-en-3-one are documented: a Friedel-Crafts-

type acylation followed by dehydrohalogenation, and the Mannich reaction.

Friedel-Crafts-Type Acylation and Dehydrohalogenation
This method involves a two-step process starting with the acylation of vinylidene chloride with

isovaleryl chloride.

Experimental Protocol:

Step 1: Friedel-Crafts-Type Acylation: In a reaction vessel equipped with a stirrer and a

cooling bath, vinylidene chloride is reacted with 3-methylbutanoyl chloride (isovaleryl

chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The

Lewis acid activates the acyl chloride, facilitating an electrophilic attack on the vinylidene

chloride. This reaction forms the dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-
3-one.

Step 2: Dehydrohalogenation: The crude dichlorinated intermediate is then treated with a

base, such as triethylamine. This promotes the elimination of a molecule of hydrogen
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chloride (HCl), yielding the final product, 4-methylpent-1-en-3-one. Purification is typically

achieved through distillation.

Isovaleryl Chloride 1,1-dichloro-4-methylpent-1-en-3-one

+ Vinylidene Chloride
(AlCl₃)

Vinylidene Chloride

4-Methylpent-1-en-3-one

+ Triethylamine
(-HCl)

Click to download full resolution via product page

Figure 1: Friedel-Crafts-Type Synthesis Pathway

Mannich Reaction
An alternative synthesis involves the Mannich reaction of isopropyl methyl ketone.

Experimental Protocol:

The Mannich reaction is a three-component condensation involving an active hydrogen

compound (isopropyl methyl ketone), formaldehyde, and a secondary amine (e.g.,

dimethylamine) to form a Mannich base. This is followed by the elimination of the amine to

generate the α,β-unsaturated ketone.

Mannich Base Formation: Isopropyl methyl ketone is reacted with formaldehyde and a

secondary amine hydrochloride in a suitable solvent.

Elimination: The resulting Mannich base is then subjected to thermal elimination or treated

with a mild base to induce elimination of the amine, forming the carbon-carbon double bond

of 4-methylpent-1-en-3-one.

Isopropyl Methyl Ketone +
Formaldehyde +

Secondary Amine
Mannich BaseCondensation 4-Methylpent-1-en-3-oneElimination

Click to download full resolution via product page
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Figure 2: Mannich Reaction Synthesis Pathway

Chemical Reactivity and Experimental Protocols
The reactivity of 4-methylpent-1-en-3-one is dominated by its conjugated enone system,

which has two electrophilic sites: the carbonyl carbon and the β-carbon.

Michael Addition
As a Michael acceptor, 4-methylpent-1-en-3-one can undergo conjugate addition with various

nucleophiles.

Experimental Protocol: Michael Addition with Methyl 3-oxobutanoate

A solution of 4-methylpent-1-en-3-one and methyl 3-oxobutanoate is prepared in a suitable

solvent, such as ethanol.

A catalytic amount of a base, for example, sodium ethoxide, is added to the solution to

deprotonate the methyl 3-oxobutanoate, forming a nucleophilic enolate.

The enolate then attacks the β-carbon of the 4-methylpent-1-en-3-one in a conjugate

addition fashion.

The reaction is typically stirred at room temperature until completion, monitored by

techniques like TLC.

Workup involves neutralization of the catalyst, extraction with an organic solvent, and

purification of the product, often by column chromatography.
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Mix 4-methylpent-1-en-3-one
and Methyl 3-oxobutanoate

Add catalytic base
(e.g., NaOEt)

Stir at room temperature

Neutralize, Extract,
and Purify

Michael Adduct

Click to download full resolution via product page

Figure 3: Michael Addition Experimental Workflow

Polymerization
Vinyl ketones, including isopropyl vinyl ketone, are known to undergo polymerization. This can

be initiated by radical initiators.

Experimental Protocol: Radical Polymerization

4-Methylpent-1-en-3-one (the monomer) is dissolved in a suitable solvent, or used neat (in

bulk).

A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer.

The mixture is heated to a temperature that causes the decomposition of the initiator and

initiates the polymerization (e.g., 80 °C for AIBN).
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The reaction is allowed to proceed for a specified time to achieve the desired polymer chain

length.

The resulting polymer, poly(isopropyl vinyl ketone), is then isolated and purified, often by

precipitation in a non-solvent.

Safety Information
While a specific Safety Data Sheet (SDS) for 4-methylpent-1-en-3-one was not retrieved in

the literature search, general safety precautions for handling α,β-unsaturated ketones should

be followed. These compounds are often irritants and lachrymators. It is essential to handle this

chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is

recommended to consult a supplier-specific SDS.

Conclusion
4-Methylpent-1-en-3-one is a versatile α,β-unsaturated ketone with significant potential in

organic synthesis. The synthetic routes described, particularly the Friedel-Crafts-type acylation

and the Mannich reaction, provide accessible methods for its preparation. Its reactivity,

characterized by susceptibility to nucleophilic attack at the β-carbon, makes it a valuable

building block for the synthesis of more complex molecules. The experimental protocols and

data presented in this guide are intended to facilitate further research and application of this

compound in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 4-Methylpent-1-en-3-one (CAS No.
1606-47-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154558#4-methylpent-1-en-3-one-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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